2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methoxyphenyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of green solvents and sustainable practices is becoming increasingly important in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . This compound may also modulate the activity of neurotransmitters and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- (4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone
Uniqueness
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22FN3O2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H22FN3O2S/c1-28-18-8-6-17(7-9-18)25-10-12-26(13-11-25)21(27)14-16-15-29-22(24-16)19-4-2-3-5-20(19)23/h2-9,15H,10-14H2,1H3 |
InChI Key |
PBXBHWROUJNKGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.